molecular formula C12H17FN2 B5666773 1-(2-fluorobenzyl)-4-methylpiperazine CAS No. 5270-04-2

1-(2-fluorobenzyl)-4-methylpiperazine

Cat. No.: B5666773
CAS No.: 5270-04-2
M. Wt: 208.27 g/mol
InChI Key: FPSSOSDLJGHUJK-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-4-methylpiperazine typically involves the reaction of 2-fluorobenzyl chloride with 4-methylpiperazine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product .

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microwave-assisted synthesis has also been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-fluorobenzyl)-4-methylpiperazine stands out due to its unique structural features and reactivity. Similar compounds include:

These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSSOSDLJGHUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353805
Record name STK117866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-04-2
Record name STK117866
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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